molecular formula C11H19ClO3 B8570830 Methyl 2-Chloro-3-oxodecanoate CAS No. 188922-88-5

Methyl 2-Chloro-3-oxodecanoate

Cat. No. B8570830
M. Wt: 234.72 g/mol
InChI Key: WDDHTILNSYTIHC-UHFFFAOYSA-N
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Patent
US05925792

Procedure details

In 500 ml of toluene was dissolved 160 g (0.8 mol) of the resulting methyl 3-oxodecanoate, the solution was cooled to 0 to 5° C., and 108 g (0.8 mol) of sulfuryl chloride was added thereto dropwise, followed by stirring at room temperature overnight. Toluene was removed by evaporation to give 187.8 g (0.8 mol; yield: 100% from methyl 3-oxodecanoate) of the title compound.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:3][C:4]([O:6][CH3:7])=[O:5].S(Cl)([Cl:18])(=O)=O>C1(C)C=CC=CC=1>[O:1]=[C:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:3][C:4]([O:6][CH3:7])=[O:5].[Cl:18][CH:3]([C:2](=[O:1])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
O=C(CC(=O)OC)CCCCCCC
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Toluene was removed by evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C(CC(=O)OC)CCCCCCC
Name
Type
product
Smiles
ClC(C(=O)OC)C(CCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05925792

Procedure details

In 500 ml of toluene was dissolved 160 g (0.8 mol) of the resulting methyl 3-oxodecanoate, the solution was cooled to 0 to 5° C., and 108 g (0.8 mol) of sulfuryl chloride was added thereto dropwise, followed by stirring at room temperature overnight. Toluene was removed by evaporation to give 187.8 g (0.8 mol; yield: 100% from methyl 3-oxodecanoate) of the title compound.
Quantity
108 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:3][C:4]([O:6][CH3:7])=[O:5].S(Cl)([Cl:18])(=O)=O>C1(C)C=CC=CC=1>[O:1]=[C:2]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[CH2:3][C:4]([O:6][CH3:7])=[O:5].[Cl:18][CH:3]([C:2](=[O:1])[CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14])[C:4]([O:6][CH3:7])=[O:5]

Inputs

Step One
Name
Quantity
108 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Two
Name
Quantity
160 g
Type
reactant
Smiles
O=C(CC(=O)OC)CCCCCCC
Name
Quantity
500 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
by stirring at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Toluene was removed by evaporation

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C(CC(=O)OC)CCCCCCC
Name
Type
product
Smiles
ClC(C(=O)OC)C(CCCCCCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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